methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate
Description
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 1263386-37-3) is a substituted indole derivative with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.28 g/mol . The compound features a methylsulfonyl group at the 1-position of the indole ring and a methyl ester at the 2-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The methylsulfonyl group is an electron-withdrawing substituent, which enhances the stability of the indole core and influences reactivity in further synthetic modifications .
Properties
IUPAC Name |
methyl 1-methylsulfonylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-11(13)10-7-8-5-3-4-6-9(8)12(10)17(2,14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNNDKLMQHRVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
The Hemetsberger–Knittel reaction is a cornerstone for constructing the indole-2-carboxylate scaffold. As demonstrated in the synthesis of related 5-chloroindole-2-carboxamides, this method involves:
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamate intermediates.
- Thermolysis and Cyclization : Heating the azidocinnamate induces nitrogen expulsion, generating a nitrene intermediate that undergoes electrophilic cyclization to yield the indole-2-carboxylate.
Key Optimization Parameters :
Friedel–Crafts Acylation for C3 Functionalization
While primarily used for C3-acylated indoles, Friedel–Crafts acylation can be adapted for precursor synthesis. For example, ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates are synthesized by treating indole-2-carboxylates with acyl chlorides in the presence of AlCl₃. This method highlights the reactivity of the indole’s C3 position, which must be strategically blocked or leveraged in multi-step syntheses.
Introduction of the Methylsulfonyl Group
Direct Sulfonylation at the 1-Position
A novel approach from Organic Letters enables direct C1 functionalization of free (N–H) indoles using methylsulfonyl chloride. The protocol involves:
- Generation of N-Indolyl Triethylborate : Treating indole with triethylborane forms a borate complex, activating the nitrogen for electrophilic attack.
- Reaction with Methylsulfonyl Chloride : The borate intermediate reacts with MeSO₂Cl at 0–25°C, yielding 1-(methylsulfonyl)indoles in up to 93% yield.
Advantages :
Alkylation Followed by Oxidation
An alternative route from patent literature involves:
- Propylsulfonyl Introduction : Reacting 5-chloroindole with 3-(methylsulfonyl)propyl bromide under basic conditions to form 1-(3-(methylsulfonyl)propyl)-1H-indole.
- Oxidative Cleavage : Ozonolysis or periodate-mediated cleavage shortens the propyl chain, yielding the 1-(methylsulfonyl) group.
Challenges :
- Multi-step sequence reduces overall yield.
- Requires stringent control over oxidation conditions to prevent over-oxidation.
Esterification and Final Functionalization
Carboxylic Acid to Methyl Ester Conversion
The methyl ester at C2 is typically introduced via:
- Direct Esterification : Treating indole-2-carboxylic acid with methanol and catalytic H₂SO₄ or HCl under reflux.
- Coupling Reactions : Using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to activate the carboxylic acid for reaction with methanol in the presence of DIEA (N,N-diisopropylethylamine).
Yield Considerations :
- BOP-mediated coupling achieves >85% yield but requires anhydrous conditions.
- Direct esterification is cost-effective but may necessitate prolonged reaction times.
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
The competition between N1 and C3 sulfonylation necessitates careful reagent selection. Bulky bases (e.g., NaH) favor N1 functionalization by deprotonating the indole nitrogen, while polar solvents (DMF) enhance electrophilic reactivity at C3.
Purification of Hydrophilic Byproducts
Methylsulfonyl-containing intermediates often exhibit high polarity, complicating chromatographic separation. Patent CA3152302A1 addresses this by employing crystallization from ethanol/water mixtures, achieving >99% purity for final compounds.
Stability of Azide Intermediates
In Hemetsberger–Knittel syntheses, azidocinnamates are thermally labile. Lowering thermolysis temperatures to 80°C and using microwave assistance reduces decomposition risks.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Types
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Amines, thiols, alkoxides |
Medicinal Chemistry
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate exhibits a broad spectrum of biological activities:
- Anti-inflammatory Properties : The compound may reduce inflammation in biological systems, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism appears to involve the activation of caspase pathways critical for programmed cell death.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Varies (0.26 - 10) | Induces apoptosis in cancer cells |
| Indomethacin | Anti-inflammatory | 0.5 - 5 | Established drug with similar indole structure |
| Quinoxaline derivatives | Anticancer | 1.9 - 2.3 | Similar mechanism of action |
Enzyme Interaction Studies
Research has focused on the interaction of this compound with various enzymes and receptors. These studies help elucidate its pharmacological profile and potential therapeutic applications by examining binding affinities and mechanisms .
Case Studies and Research Findings
Recent studies have highlighted the synthesis and biological evaluation of this compound:
- Synthesis Techniques : Microwave-assisted synthesis has been employed to enhance yield and reduce reaction times significantly compared to conventional methods .
- Biological Evaluation : Studies have demonstrated its effectiveness against specific cancer cell lines, showing significant reductions in cell viability compared to control groups.
- In Vivo Studies : Preliminary animal studies suggest potential efficacy in tumor reduction; however, further research is needed to confirm these findings and understand pharmacokinetics.
Mechanism of Action
The mechanism of action of methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The indole core can also interact with biological targets through π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Sulfonyl Group Modifications
- Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate (CAS: 442155-74-0): Molecular formula: C₁₆H₁₃NO₄S (MW: 315.35 g/mol) . The phenylsulfonyl group introduces greater steric bulk and lipophilicity compared to the methylsulfonyl analog. This reduces aqueous solubility but may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) .
- Ethyl 1-Phenylsulfonyl-1H-indole-2-carboxylate: Molecular formula: C₁₇H₁₅NO₄S (MW: 329.37 g/mol) . The ethyl ester (vs. methyl) increases molecular weight and slightly alters metabolic stability due to slower ester hydrolysis .
Positional Isomerism
- Methyl 5-(Methylsulfonyl)-1H-indole-2-carboxylate (CAS: 205873-28-5): Molecular formula: C₁₁H₁₁NO₄S (MW: 253.28 g/mol) . The methylsulfonyl group at the 5-position (vs. For example, 5-substituted indoles are more commonly associated with kinase inhibition .
- Methyl 1-Methyl-1H-indole-3-carboxylate: Molecular formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol) . The 3-carboxylate isomer lacks the electron-withdrawing sulfonyl group, leading to reduced stability and distinct reactivity in substitution reactions .
Anticancer Potential
- Methyl 1-(Methylsulfonyl)-1H-indole-2-carboxylate: Limited direct pharmacological data are available, but analogs like 1,2-bis(methylsulfonyl)hydrazines (e.g., 101M) demonstrate broad-spectrum antineoplastic activity, including curative effects against murine leukemias and colon carcinomas .
- Methyl 5-(Methylsulfonyl)-1H-indole-2-carboxylate : Positional isomerism may confer selectivity for specific cancer cell lines, though explicit studies are lacking .
Antibacterial and Antiviral Activity
- Indole derivatives with sulfonyl groups, such as ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate , exhibit antibacterial and anti-HIV properties . The methylsulfonyl analog’s activity remains underexplored but is hypothesized to follow similar trends .
Data Table: Key Properties of Comparable Compounds
Biological Activity
Methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes.
- In Vitro Studies : In a study assessing various indole derivatives, this compound exhibited significant inhibition of TNF-α in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 22.9 | 0.3 | 76.3 |
2. Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against a range of pathogens.
- Bacterial Inhibition : this compound showed effective inhibition against Gram-positive bacteria, including multidrug-resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.98 µg/ml |
| Escherichia coli | <0.5 µg/ml |
3. Anticancer Activity
The anticancer properties of the compound have been explored in various cancer cell lines.
- Cell Line Studies : In vitro assays revealed that this compound exhibits cytotoxic effects on human cancer cell lines, including A549 (lung cancer) and SGC-7901 (gastric cancer), with IC50 values ranging from 5 to 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| SGC-7901 | 9.8 |
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Study on Inflammation : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammatory markers and improved clinical symptoms in models of arthritis .
- Antimicrobial Efficacy : Clinical isolates tested against the compound showed a marked reduction in bacterial load, supporting its potential application in treating resistant infections .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests a mechanism involving the blockade of prostaglandin synthesis, leading to reduced inflammation.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for its antimicrobial activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 1-(methylsulfonyl)-1H-indole-2-carboxylate?
Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance yield and selectivity.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency.
- Catalysts : Use of mild bases (e.g., K₂CO₃) facilitates sulfonyl group introduction without side reactions.
- Reaction Time : 12–24 hours under reflux ensures complete conversion . Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching time and minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonation and methyl ester integrity. Aromatic protons appear as distinct singlets (δ 7.2–8.5 ppm), while the methylsulfonyl group resonates at δ 3.1–3.3 ppm .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group Pbcm with a planar indole core) .
- Thermal Analysis : DSC/TGA evaluates thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between XRD data and computational modeling results for structural analysis?
- Cross-Validation : Refine XRD data using SHELXL (for small-molecule structures) and compare with density functional theory (DFT)-optimized geometries. Discrepancies in bond angles >2° may indicate crystal packing effects .
- Hydrogen Bonding Analysis : Use OLEX2 or Mercury to map intermolecular interactions (e.g., C–H⋯O bonds stabilizing the crystal lattice) .
- Example : In methyl 1-methyl-1H-indole-3-carboxylate, XRD revealed a planar structure on a mirror plane, whereas DFT predicted slight torsion; this was attributed to crystal symmetry constraints .
Q. What strategies mitigate discrepancies between in vitro and in vivo pharmacological activity?
- Bioavailability Studies : Assess logP (calculated ~2.8) to predict membrane permeability. Poor solubility (<0.1 mg/mL) may necessitate prodrug formulations .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, sulfoxide derivatives may reduce target binding affinity .
- Target Engagement Assays : Employ SPR or ITC to validate binding kinetics (e.g., nM-range Kd for Mcl-1 inhibition in cancer models) .
Q. How do electronic effects of the methylsulfonyl group influence reactivity in derivatization?
- Electrophilic Substitution : The sulfonyl group deactivates the indole ring, directing reactions to the C-5 position. Use Br₂/FeCl₃ for regioselective halogenation.
- Nucleophilic Attack : The ester carbonyl is susceptible to hydrolysis (e.g., LiOH/THF/H₂O) to yield carboxylic acid derivatives for bioconjugation .
- Methodological Note : Monitor pH during hydrolysis (optimum pH 10–12) to prevent desulfonation .
Data Contradiction Analysis
Q. How should researchers address conflicting thermal stability data from DSC vs. TGA?
- DSC : Detects melting points (e.g., 221–223°C) and phase transitions.
- TGA : Measures mass loss due to decomposition (e.g., 5% weight loss at 150°C indicates solvent residues). Resolution : Re-run samples under inert gas (N₂) to exclude oxidative degradation artifacts .
Q. Why might biological activity vary between enantiomers or polymorphs?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10).
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate stable forms. Bioactivity differences >10-fold suggest stereospecific target interactions .
Methodological Best Practices
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for reproducibility .
- Synthetic Reproducibility : Report yields as "isolated yields" with purity data (HPLC >95%) to facilitate benchmarking .
- Safety : Use gloveboxes for air-sensitive steps (e.g., sulfonyl chloride handling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
